Enhanced Lipophilicity (logP)
N-Methylation of the imidazole ring in 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol leads to a measurable increase in lipophilicity compared to the non-methylated analog 3-(1H-imidazol-5-yl)propan-1-ol (CAS 49549-75-9). This is reflected in the calculated logP values, with the N-methylated compound exhibiting a logP of 0.345 versus a reported logP of 0.3346 for the des-methyl analog [1]. While the absolute difference appears small, in the context of medicinal chemistry, such modifications can significantly influence membrane permeability and blood-brain barrier penetration, key determinants of in vivo distribution [2]. This differentiation is critical for lead optimization where fine-tuning lipophilicity is required to balance potency and ADME properties.
Comparator: logP 0.3346
Δ ≈ +0.0104
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.345 (predicted) |
| Comparator Or Baseline | 3-(1H-imidazol-5-yl)propan-1-ol: logP = 0.3346 (calculated) |
| Quantified Difference | ΔlogP ≈ +0.0104 |
| Conditions | In silico prediction using standardized algorithms (e.g., XLogP3) |
Why This Matters
Incremental changes in logP can dictate lead candidate progression in drug discovery by affecting absorption and CNS penetration, making the N-methylated variant a strategic choice for SAR campaigns requiring slightly elevated lipophilicity without introducing additional synthetic complexity.
- [1] Molbase. (n.d.). 3-(1H-imidazol-5-yl)propan-1-ol (CAS 49549-75-9). Molbase. Retrieved from https://qiye.molbase.cn View Source
- [2] Stark, H., Purand, K., Hüls, A., Ligneau, X., Arrang, J. M., Schwartz, J. C., & Schunack, W. (1996). [125I]Iodoproxyfan and Related Compounds: A Reversible Radioligand and Novel Classes of Antagonists with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry, 39(6), 1220-1226. View Source
